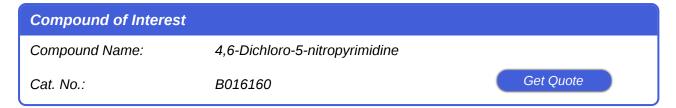


An In-depth Technical Guide to 4,6-Dichloro-5nitropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **4,6-dichloro-5-nitropyrimidine**, a key building block in medicinal and agricultural chemistry.

Chemical Structure and Properties

4,6-Dichloro-5-nitropyrimidine is a substituted pyrimidine ring with the chemical formula C₄HCl₂N₃O₂. The presence of two electron-withdrawing chlorine atoms and a nitro group makes the pyrimidine ring highly electron-deficient, which is key to its reactivity.

Table 1: Chemical Identifiers and Molecular Properties



Property	Value	Reference(s)
Molecular Formula	C4HCl2N3O2	[1][2]
Molecular Weight	193.98 g/mol	[3]
CAS Number	4316-93-2	[1]
InChI	InChI=1S/C4HCl2N3O2/c5-3- 2(9(10)11)4(6)8-1-7-3/h1H	[1][2]
Canonical SMILES	C1=NC(=C(C(=N1)Cl) INVALID-LINK[O-])Cl	[1]

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	Yellow crystalline solid	[1]
Melting Point	100-103 °C	[4]
Solubility	Sparingly soluble in water. Soluble in approximately 8 parts of methanol. Soluble in other polar organic solvents.	[1]
Storage	Ambient temperatures, in a well-ventilated place with the container tightly closed.	[1]

Spectroscopic Data

Detailed spectroscopic data is available for the characterization of **4,6-dichloro-5-nitropyrimidine**.

Table 3: Spectroscopic Data Summary



Spectrum Type	Data	Reference(s)
¹H NMR	(DMSO-d6): δ 8.3 (s, 1H, Ar)	[4]
¹³ C NMR	Spectrum available.	[5]
Infrared (IR)	Spectrum available.	[5][6]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) available.	[2][5][7]

Synthesis and Purification

4,6-Dichloro-5-nitropyrimidine is typically synthesized by the chlorination of 4,6-dihydroxy-5-nitropyrimidine.

Experimental Protocol: Synthesis

A general and widely used procedure for the synthesis of **4,6-dichloro-5-nitropyrimidine** is as follows:

- To a suspension of 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (a large excess, serving as both reagent and solvent), N,N-dimethylaniline (catalytic amount) is added.
- The reaction mixture is heated, typically in an oil bath at approximately 125-130 °C, for about 1 hour.
- After the reaction is complete, the excess phosphorus oxychloride is removed by evaporation under reduced pressure.
- The residue is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
- The solid product is collected by filtration. The aqueous filtrate can be further extracted with an organic solvent like ether to recover any dissolved product.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

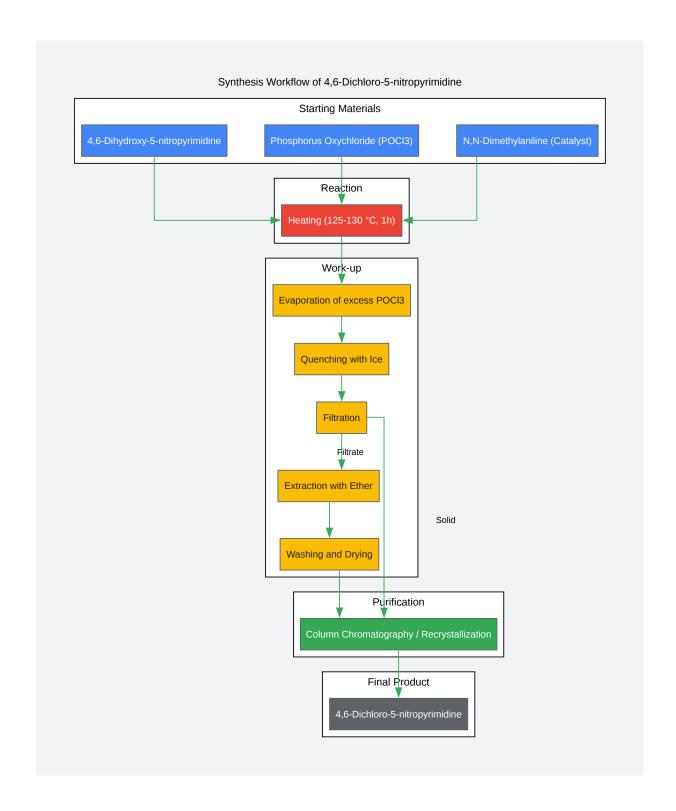


• After solvent removal, the crude product is purified.

Purification Methods

The crude **4,6-dichloro-5-nitropyrimidine** can be purified by recrystallization from a solvent such as petroleum ether or by fast column chromatography using a solvent system like dichloromethane.





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